![molecular formula C6H13NOS B13535244 3-[(Methylsulfanyl)methyl]morpholine](/img/structure/B13535244.png)
3-[(Methylsulfanyl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Methylsulfanyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylsulfanyl)methyl]morpholine typically involves the reaction of morpholine with a methylsulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where morpholine reacts with methylthiomethyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(Methylsulfanyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted morpholines depending on the nucleophile used.
Scientific Research Applications
3-[(Methylsulfanyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(Methylsulfanyl)methyl]morpholine involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate biological pathways and exert specific effects, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the methylsulfanyl group.
3-Methylmorpholine: Similar structure but with a methyl group instead of a methylsulfanyl group.
Uniqueness
3-[(Methylsulfanyl)methyl]morpholine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C6H13NOS |
|---|---|
Molecular Weight |
147.24 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C6H13NOS/c1-9-5-6-4-8-3-2-7-6/h6-7H,2-5H2,1H3 |
InChI Key |
ZGWIXECLPWGBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535169.png)

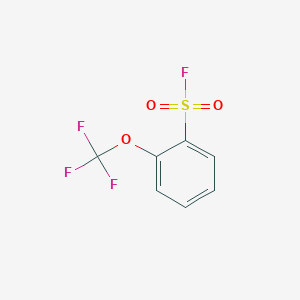
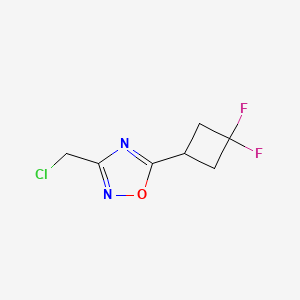
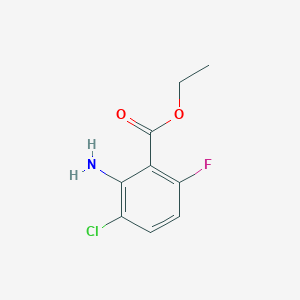
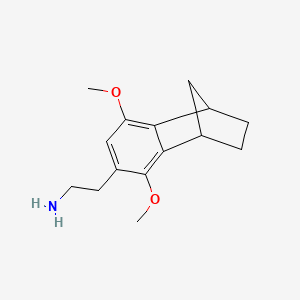
![{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol](/img/structure/B13535224.png)

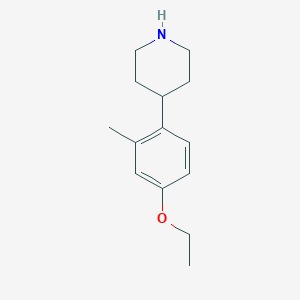
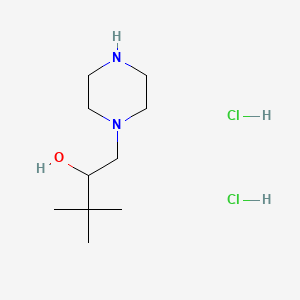
![6-Thiaspiro[4.5]decan-9-aminehydrochloride](/img/structure/B13535243.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone](/img/structure/B13535255.png)

